2-Fluoro-5-methoxypyridine

Übersicht

Beschreibung

2-Fluoro-5-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-methoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of fluorinating agent and reaction conditions can be tailored to suit large-scale production requirements.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

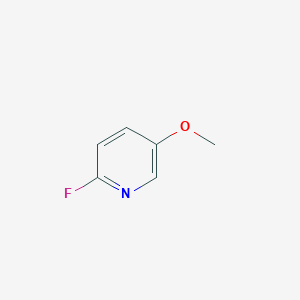

Chemical Structure:

- IUPAC Name: 2-fluoro-5-methoxypyridine

- Molecular Formula: C6H6FN

- CAS Number: 136888-79-4

The presence of both a fluorine atom and a methoxy group enhances the compound's reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as:

- Suzuki-Miyaura Coupling: It serves as a key reagent for forming carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions, allowing for the generation of diverse derivatives.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity: Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit IKKβ, a critical regulator in NF-κB signaling pathways associated with cancer progression.

- Neurological Applications: It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases .

This compound has demonstrated notable biological activities:

- Antimicrobial Properties: In vitro studies indicate potent inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Enzyme Inhibition: The compound significantly inhibits cytochrome P450 3A4 activity, impacting the metabolism of various pharmaceuticals.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety of this compound:

-

Anticancer Studies:

- A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin. The mechanism involved inhibition of IKKβ, which is crucial for cancer cell survival.

- Pharmacokinetic Profile:

-

Enzyme Interaction Studies:

- Investigations into the enzyme inhibition capabilities revealed that this compound significantly alters the metabolism of drugs like midazolam through cytochrome P450 modulation.

Wirkmechanismus

The mechanism by which 2-Fluoro-5-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The methoxy group can influence the compound’s binding affinity to molecular targets, such as enzymes or receptors. The combined electronic effects of the fluorine and methoxy groups can modulate the compound’s overall activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.

2-Fluoro-5-chloropyridine: Contains a chlorine atom instead of a methoxy group.

2-Fluoro-5-nitropyridine: Features a nitro group in place of the methoxy group.

Uniqueness

2-Fluoro-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic properties. This combination can enhance the compound’s reactivity and make it a valuable intermediate in the synthesis of more complex molecules.

Biologische Aktivität

2-Fluoro-5-methoxypyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme interactions, and pharmacological applications.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a fluorine atom and a methoxy group at specific positions on the pyridine ring enhances its reactivity and biological activity. These substituents influence the compound's interaction with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various microbial strains, suggesting its potential application in treating infections caused by resistant pathogens. The mechanism behind this activity may involve interference with microbial metabolic pathways or direct interaction with cellular components.

Enzyme Interactions

The compound has also been studied for its interactions with cytochrome P450 enzymes , which are crucial for drug metabolism. By inhibiting these enzymes, this compound can alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects. This property is particularly important in the context of polypharmacy, where multiple drugs are administered concurrently.

The mechanism of action of this compound involves its binding to specific molecular targets within cells. The fluorine and methoxy groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. For instance, studies have indicated that the compound can modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which play a vital role in cellular responses to growth factors and stress.

Case Studies and Experimental Data

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited potent inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness in the low micromolar range.

- Enzyme Inhibition : A study reported that the compound significantly inhibited cytochrome P450 3A4 activity, leading to altered metabolism of common pharmaceuticals like midazolam. This highlights the importance of understanding drug-drug interactions involving this compound.

- Pharmacokinetic Profile : In vivo studies showed that derivatives of this compound improved metabolic stability and oral bioavailability compared to other compounds without these modifications. For example, a derivative demonstrated a half-life of 4.6 hours in animal models, indicating potential for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-4-methylpyridine | Similar fluorination pattern; used in synthesis | |

| 5-Fluoro-2-methoxypyridine | Different substitution; exhibits similar reactivity | |

| 2-Methoxy-5-fluoropyridine | Position of substituents reversed; different properties |

The unique combination of chemical groups in this compound contributes to its distinct biological activity compared to these analogs.

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.